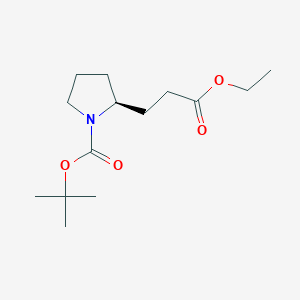

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethoxy-oxopropyl side chain, and stereochemical specificity at the C2 position. Such compounds are critical intermediates in organic synthesis, particularly in the development of pharmaceuticals, peptidomimetics, and catalysts.

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |

InChI Key |

SKUKFAYPHRIZHE-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H]1CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are often employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds similar to tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate may exhibit significant pharmacological properties. For instance, derivatives have shown promise as potential inhibitors in various biochemical pathways relevant to disease treatments. The structural characteristics of this compound allow for interactions with biological targets, making it a candidate for further pharmacological studies .

Synthesis of Bioactive Molecules

The synthesis of this compound typically involves multi-step organic reactions, which can lead to the development of new bioactive molecules. The ability to modify the pyrrolidine ring and introduce various functional groups opens avenues for creating compounds with tailored biological activities .

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its functional groups allow chemists to perform various transformations, leading to the synthesis of more complex organic molecules. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals .

Chiral Synthesis

The chiral nature of this compound makes it useful in asymmetric synthesis processes. The presence of the chiral center allows for the production of enantiomerically enriched products, which are crucial in developing effective drugs with specific biological activities .

Case Study 1: Anticancer Research

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives from the evidence, focusing on substituents, stereochemistry, synthetic yields, and physical properties:

Structural and Functional Differences

Compound 58 includes a tripeptide chain, enabling mimicry of protein-binding motifs, unlike the ethoxy-oxopropyl group in the target compound .

Stereochemical Complexity :

- The target compound’s (S)-configuration at C2 is shared with 328 and 330 , but the latter compounds exhibit additional stereocenters in their spiro systems, complicating synthesis but improving target selectivity .

Substituent Effects :

- The TIPS-ethynyl group in 328 and 330 enhances steric bulk and lipophilicity, whereas the pyridine-bromo group in derivatives introduces halogen-bonding capabilities.

- The ethoxy-oxopropyl group in the target compound balances polarity and flexibility, contrasting with the trifluoromethyl group in the patent compound , which improves metabolic stability.

Spectroscopic and Analytical Data

- NMR Trends :

- Mass Spectrometry :

- High-resolution MS data for 328 (calc. 628.3546, found 628.3535) and 58 validate synthetic accuracy, a standard applicable to the target compound .

Biological Activity

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, with the CAS number 126424-82-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, molecular properties, and biological effects based on various studies.

The compound has the following molecular characteristics:

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)CC[C@H]1CCCN1C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethoxy ketones, followed by esterification processes. The specific pathways and conditions can vary, but the goal is to achieve high purity and yield.

Research indicates that this compound may exhibit significant biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

- Antibacterial Activity :

- Cytotoxicity Studies :

- Mechanistic Insights :

Data Table: Biological Activity Overview

| Biological Activity | Target | Concentration | Effect |

|---|---|---|---|

| Antibacterial | E. coli | 50 µM | Inhibition observed |

| Cytotoxicity | Cancer cell lines | Varies | Selective toxicity |

| Enzyme Inhibition | Various metabolic enzymes | 50 µM | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.